trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide
Overview
Description
trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide: is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . It is primarily used for research and development purposes and is not intended for medicinal or household use .
Preparation Methods
The synthesis of trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide involves the reaction of trans-4-aminocyclohexanol with isatoic anhydride. The reaction is carried out in water at a temperature range of 10-40°C for approximately 2.5 hours . The reaction mixture is then filtered, washed with ice ethanol, and dried under reduced pressure to obtain the final product .
Chemical Reactions Analysis
trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents.
Scientific Research Applications
trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide is used in various scientific research applications, including:
Chemistry: It serves as a reference standard for analytical development and method validation.
Biology: The compound is used in studies related to its biological activity and interactions.
Medicine: Research on its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins and enzymes, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide can be compared with similar compounds such as:
Ambroxol Hydrochloride: A related compound used in respiratory drugs.
trans-4-Aminocyclohexanol: A precursor in the synthesis of this compound.
Isatoic Anhydride: Another precursor used in the synthesis process.
These compounds share structural similarities but differ in their specific applications and properties, highlighting the uniqueness of this compound in research and development.
Properties
IUPAC Name |
2-amino-N-(4-hydroxycyclohexyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(16)8-6-9/h1-4,9-10,16H,5-8,14H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RODNVULEJJJVHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CC=C2N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166654 | |
Record name | trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15942-11-7 | |
Record name | trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015942117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-2-amino-N-(4-hydroxycyclohexyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.418 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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